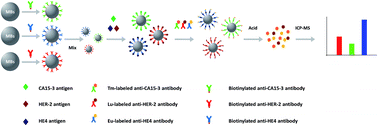Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
Analytical Methods Pub Date: 2017-04-06 DOI: 10.1039/C7AY00370F
Abstract
ICP-MS-based multiplex immunoassays have the advantages of low sample consumption and minimized repetitions of tedious procedures. However, this technique is seldom used in clinical tests because of the complicated matrix effect in clinical samples and the discrimination effect to the target proteins. In this work, we developed an ICP-MS-based magnetic immunoassay by using magnetic beads as highly efficient affinity probes and optimizing the magnetic immunoassay parameters. We applied this method to the simultaneous determination of three crucial gynecological tumor biomarkers that are vital in the prognosis and monitoring of the recurrence of breast cancer and ovarian cancer. The measurable ranges of HER-2, HE4 and CA15-3 were 12–1000 ng mL−1, 8–2000 pmol L−1 and 5–200 U mL−1, with detection limits (3σ) of 3.94 ng mL−1, 2.59 pmol L−1 and 1.62 U mL−1, respectively. The relative standard deviations (RSDs) were 2.61% for HER-2 at 15 ng mL−1, 4.90% for HE4 at 25 pmol L−1 and 6.68% for CA15-3 at 10 U mL−1, indicating good accuracy of the method. The spiking test indicated that the present method had a low matrix effect. Under optimized conditions, the simultaneous detection of HER-2, HE4, and CA15-3 in clinical serum samples was performed and the values correlated well with those obtained by the time resolved fluorescence immunoassay (r2 = 0.9568 for HER-2, 0.9485 for HE4, 0.9133 for CA15-3). The present work shows that the ICP-MS-based magnetic immunoassay meets the requirements for the quantification of three crucial gynecological tumor biomarkers in real clinical tests.


Recommended Literature
- [1] Very low thermal conductivity in lanthanum phosphate–zirconia ceramic nanocomposites processed using a precipitation–peptization synthetic approach†
- [2] Catalysis by cobalto-cyano complexes in non-aqueous solvents
- [3] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [4] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [5] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [6] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [7] Modification of Cu–ZnO–ZrO2 catalysts with La2O3 to quantitatively tune Cu+–Cu0 dual sites for hydrogenation of dimethyl adipate to produce 1,6-hexanediol†
- [8] Nitric oxide activation facilitated by cooperative multimetallic electron transfer within an iron-functionalized polyoxovanadate–alkoxide cluster†
- [9] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [10] The dome of gold nanolized for catalysis†










